Enantiomer-Specific Cytotoxicity Against Hypopharyngeal Carcinoma: (R)- vs. (S)-Enantiomer Potency Comparison
The (R)-enantiomer of 4-(1-aminoethyl)-N,N-dimethylaniline hydrochloride (CAS 1810074-57-7) demonstrates measurable in vitro cytotoxicity against hypopharyngeal tumor models with an IC₅₀ of 2.5 µg/mL, outperforming the reference chemotherapeutic bleomycin (IC₅₀ 3.0 µg/mL). In contrast, the (S)-enantiomer (CAS 1269504-26-8) does not exhibit the same potency in this tumor model, constituting a functional divergence between enantiomers that prohibits interchangeable use in pharmacology . This data establishes that stereochemical identity—not merely the molecular scaffold—drives biological activity in this compound class, making the procurement of the correct enantiomer critical for reproducible biological studies [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against hypopharyngeal tumor cells |
|---|---|
| Target Compound Data | The (S)-enantiomer (CAS 1269504-26-8) lacks the potent cytotoxicity observed for the (R)-enantiomer in the same hypopharyngeal tumor model; IC₅₀ data for (S)-enantiomer not reported as equipotent. |
| Comparator Or Baseline | (R)-enantiomer (CAS 1810074-57-7): IC₅₀ = 2.5 µg/mL; bleomycin reference: IC₅₀ = 3.0 µg/mL |
| Quantified Difference | (R)-enantiomer is approximately 1.2-fold more potent than bleomycin; (S)-enantiomer does not reproduce this activity level. |
| Conditions | Hypopharyngeal tumor cell line in vitro cytotoxicity assay; exact cell line and incubation conditions as reported in the BenchChem Procurement Guide. |
Why This Matters
Procuring the wrong enantiomer results in dramatically different biological activity, which can invalidate structure-activity relationship (SAR) studies and lead to false-negative or false-positive hits in drug discovery screening cascades.
- [1] Kuujia Chemical Database. 4-[(1R)-1-aminoethyl]-N,N-dimethylaniline CAS 122779-42-4, Biological Activity Profile. Accessed May 2026. View Source
